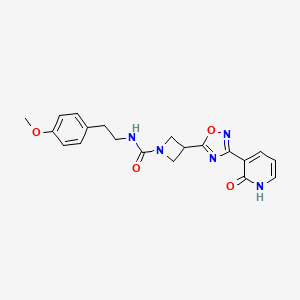
N-(4-methoxyphenethyl)-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that are of interest due to their potential biological activities and applications in medicinal chemistry. Compounds containing 1,2-dihydropyridine, oxadiazole, and azetidine units have been extensively studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions starting from readily available chemical precursors. A common approach might involve the condensation of an azetidine derivative with a suitable 1,2-dihydropyridin-3-yl and 1,2,4-oxadiazol-5-yl bearing entity, possibly through amidation or coupling reactions. For example, the synthesis of Met kinase inhibitors demonstrates the utilization of substituted 1,2-dihydropyridine carboxamides for biological activity (Gretchen M. Schroeder et al., 2009).
Molecular Structure Analysis
The molecular structure of such a compound would likely be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These methods provide detailed information on the molecular framework, functional groups, and stereochemistry.
Chemical Reactions and Properties
Compounds with oxadiazole and dihydropyridine units are known for their reactivity towards nucleophiles and electrophiles, respectively. The chemical behavior could include reactions such as nucleophilic substitution, electrophilic addition, and cycloaddition, depending on the surrounding functional groups and reaction conditions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in biological systems. These properties are influenced by the molecular structure, particularly the presence of functional groups such as methoxy, carboxamide, and azetidine rings.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity, are determined by the compound's functional groups. The presence of the oxadiazole ring, for instance, could impart certain electrophilic characteristics, whereas the azetidine and dihydropyridine units might contribute to its nucleophilic properties.
For specific experimental details and results on "N-(4-methoxyphenethyl)-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide", dedicated synthetic and analytical studies would be necessary. The cited reference provides a glimpse into related research methodologies and findings that could be relevant to the study of such compounds (Gretchen M. Schroeder et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antidiabetic Screening of Dihydropyridine Derivatives
A series of novel dihydropyridine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds were characterized by various spectroscopic methods and showed potential as antidiabetic agents (Lalpara et al., 2021).
Met Kinase Superfamily Inhibitor Development
Research into Met kinase inhibitors led to the discovery of potent and selective compounds with excellent in vivo efficacy in cancer models. This work provides valuable insights into the design of cancer therapeutics targeting the Met kinase pathway (Schroeder et al., 2009).
Anti-Inflammatory and Analgesic Agents from Visnaginone and Khellinone Derivatives
New heterocyclic compounds derived from visnaginone and khellinone were synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds showed significant potential as therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis of a Rhein Analogue with Improved Exposure
The synthesis of a rhein analogue demonstrated an innovative approach to improving systemic exposure in drug development, potentially enhancing the therapeutic profile of osteoarthritis treatments (Owton et al., 1995).
Studies on HIV Integrase Inhibitors
Research on HIV integrase inhibitors utilized 19F-NMR spectroscopy to support drug discovery, highlighting the metabolic fate and excretion balance of lead compounds in preclinical models (Monteagudo et al., 2007).
Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives
The synthesis and in vitro cytotoxic evaluation of new pyrazole and pyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma cells provided insights into potential cancer therapies (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-28-15-6-4-13(5-7-15)8-10-22-20(27)25-11-14(12-25)19-23-17(24-29-19)16-3-2-9-21-18(16)26/h2-7,9,14H,8,10-12H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNYWAVEMIPWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

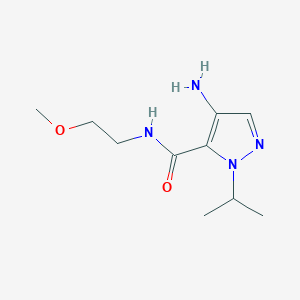
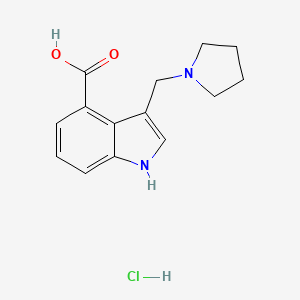
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)
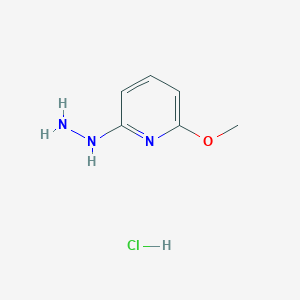
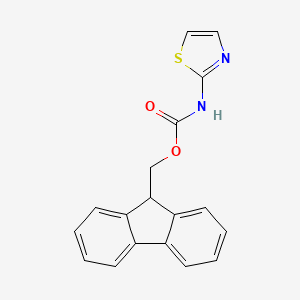
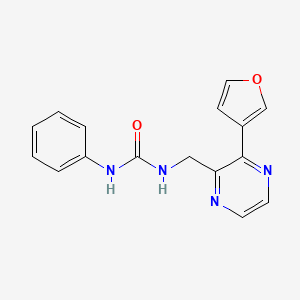
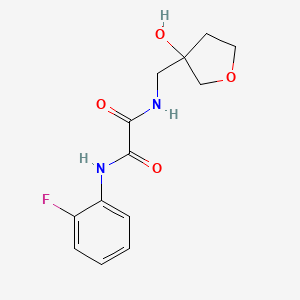

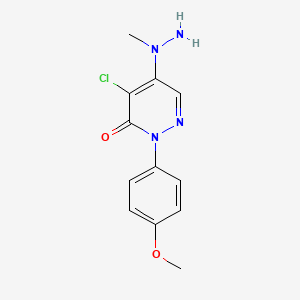
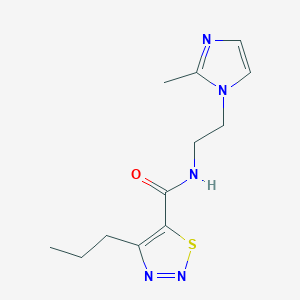
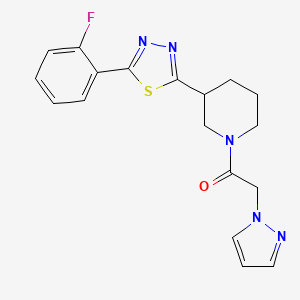
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)
![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)
